molecular formula C15H14N2O3 B11022783 N-(2,6-dimethylphenyl)-3-nitrobenzamide CAS No. 102631-06-1

N-(2,6-dimethylphenyl)-3-nitrobenzamide

Cat. No.: B11022783
CAS No.: 102631-06-1
M. Wt: 270.28 g/mol
InChI Key: REVIHAXJENUXBF-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-3-nitrobenzamide is an organic compound characterized by the presence of a nitro group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-3-nitrobenzamide typically involves the following steps:

    Amidation: The resulting 3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride is subsequently reacted with 2,6-dimethylaniline to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Nitration: Using large-scale nitration reactors to introduce the nitro group.

    Continuous Amidation: Employing continuous flow reactors for the amidation step to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-3-nitrobenzamide undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Reduction: Formation of N-(2,6-dimethylphenyl)-3-aminobenzamide.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2,6-Dimethylphenyl)-3-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of nitro and amide groups on biological activity. It serves as a model compound in the development of new pharmaceuticals.

Medicine

Potential applications in medicinal chemistry include the development of new drugs with specific biological activities. The compound’s structure allows for modifications that can lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-(2,6-dimethylphenyl)-3-nitrobenzamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the amide linkage can form hydrogen bonds with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-Dimethylphenyl)-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2,6-Dimethylphenyl)-4-nitrobenzamide: Similar structure but with the nitro group in the para position.

Uniqueness

N-(2,6-Dimethylphenyl)-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and interactions with other molecules. This positioning can lead to different biological activities and chemical properties compared to its analogs.

Properties

CAS No.

102631-06-1

Molecular Formula

C15H14N2O3

Molecular Weight

270.28 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O3/c1-10-5-3-6-11(2)14(10)16-15(18)12-7-4-8-13(9-12)17(19)20/h3-9H,1-2H3,(H,16,18)

InChI Key

REVIHAXJENUXBF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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